N-(4-chloro-2-methylphenyl)-2-(cyanomethylsulfanyl)acetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-(cyanomethylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of functional groups such as chloro, methyl, cyano, and sulfanyl in its structure suggests potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(cyanomethylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 2-chloroacetamide.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Catalysts and Reagents: Common reagents such as base catalysts (e.g., sodium hydroxide) and solvents (e.g., ethanol) are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(cyanomethylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiocyanates.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(cyanomethylsulfanyl)acetamide involves its interaction with specific molecular targets. The chloro and cyano groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide
- N-(4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide
- N-(4-chloro-2-methylphenyl)-2-[(methylsulfanyl)acetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(cyanomethylsulfanyl)acetamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chloro and cyano groups in the same molecule is relatively rare and may lead to unique interactions with biological targets.
Properties
CAS No. |
773152-15-1 |
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Molecular Formula |
C11H11ClN2OS |
Molecular Weight |
254.74g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(cyanomethylsulfanyl)acetamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-8-6-9(12)2-3-10(8)14-11(15)7-16-5-4-13/h2-3,6H,5,7H2,1H3,(H,14,15) |
InChI Key |
YCIRUPYCOQBVQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSCC#N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSCC#N |
Origin of Product |
United States |
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